
(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxy group and a tert-butoxycarbonyl-protected amino group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Ethoxy Linker: The protected amino group is then linked to the phenyl ring via an ethoxy group.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The ethoxy and Boc-protected amino groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed via Suzuki–Miyaura coupling.
Boronic Esters: Formed via oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Utilized in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc-protected amino group and ethoxy linker provide stability and specificity to the compound, allowing it to participate in selective reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the ethoxy and Boc-protected amino groups, making it less specific in certain reactions.
4-(N-Boc-amino)phenylboronic Acid: Similar structure but without the ethoxy linker, which may affect its reactivity and stability.
4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Another similar compound with slight structural variations.
Uniqueness
(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid is unique due to the presence of both the ethoxy linker and the Boc-protected amino group. These features provide enhanced stability and specificity, making it a valuable reagent in complex organic synthesis and various scientific applications .
Propiedades
Fórmula molecular |
C13H20BNO5 |
|---|---|
Peso molecular |
281.11 g/mol |
Nombre IUPAC |
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO5/c1-13(2,3)20-12(16)15-8-9-19-11-6-4-10(5-7-11)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) |
Clave InChI |
IDVNQBCKTLXLSH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)OCCNC(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


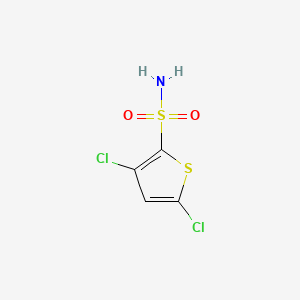
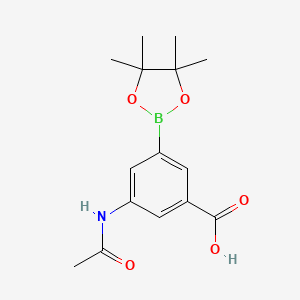
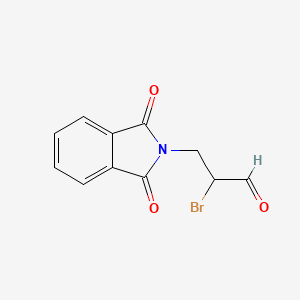
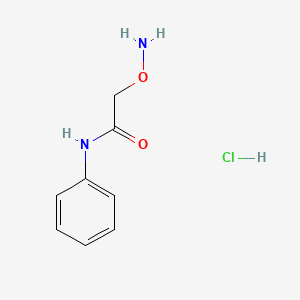
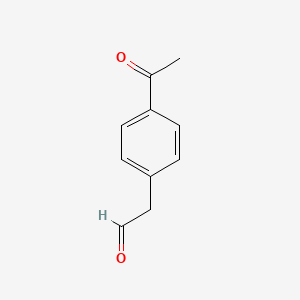
![{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)
![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)
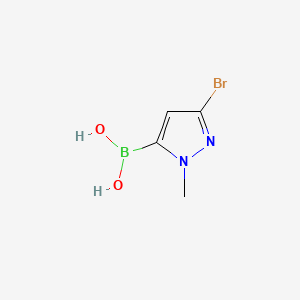


![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)
![3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
amine hydrochloride](/img/structure/B13465782.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B13465784.png)
